molecular formula C8H8BrNO2 B186461 2-Bromo-4-(1,3-dioxolan-2-YL)pyridine CAS No. 118289-18-2

2-Bromo-4-(1,3-dioxolan-2-YL)pyridine

Cat. No.: B186461
CAS No.: 118289-18-2
M. Wt: 230.06 g/mol
InChI Key: OJLKBURHSSFUIL-UHFFFAOYSA-N
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Description

2-Bromo-4-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.061 g/mol It features a pyridine ring substituted with a bromine atom at the 2-position and a 1,3-dioxolane ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 4-(1,3-dioxolan-2-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine in various reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and dioxolane moiety, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(1,3-dioxolan-2-yl)pyridine is unique due to the presence of both a bromine atom and a dioxolane ring on the pyridine scaffold. This combination of functional groups provides versatility in chemical reactions and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-bromo-4-(1,3-dioxolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLKBURHSSFUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60 g of 2-bromo-4-pyridinecarboxaldehyde was dissolved in 600 ml of benzene, and 40 g of ethylene glycol and 6 g of p-toluenesulfonic acid were put in the solution. The mixture was heated under reflux for 18 hours while water was removed by using a Dean-Stark trap. After the reaction, the reaction mixture was made basic by adding ice and a saturated aqueous solution of sodium hydrogen carbonate. The organic layer was washed with water and dried. The solvent was evaporated. The residue was distilled to give 60 g (yield 82%) of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine.
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6 g
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